4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, a dioxoisoindoline moiety, and a benzoxazinone group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable phthalic anhydride derivative with an amine to form the isoindoline structure.
Introduction of the Benzoxazinone Group: The benzoxazinone moiety can be introduced through a condensation reaction between an appropriate anthranilic acid derivative and a suitable carbonyl compound.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the isoindoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazinone and isoindoline structures. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The benzoxazinone moiety, in particular, is known for its biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as anti-inflammatory agents, anticancer compounds, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes or receptors, inhibiting their activity. The isoindoline structure may also play a role in binding to proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl benzoate
- 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl methyl ether
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C24H13ClN2O6 |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
[4-chloro-2-[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C24H13ClN2O6/c1-12(28)32-20-9-7-14(25)11-19(20)27-22(29)15-8-6-13(10-17(15)23(27)30)21-26-18-5-3-2-4-16(18)24(31)33-21/h2-11H,1H3 |
InChI Key |
RWWLJAMCABNMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.